1-(6-Oxo-1,6-dihydropyrimidin-4-yl)azetidine-3-carboxylic acid
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Overview
Description
1-(6-Oxo-1,6-dihydropyrimidin-4-yl)azetidine-3-carboxylic acid is a compound of interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Oxo-1,6-dihydropyrimidin-4-yl)azetidine-3-carboxylic acid typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation with high yield and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(6-Oxo-1,6-dihydropyrimidin-4-yl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products depending on the nucleophile used.
Scientific Research Applications
1-(6-Oxo-1,6-dihydropyrimidin-4-yl)azetidine-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: It may be used in biological studies to understand its interactions with various biomolecules.
Medicine: The compound’s potential therapeutic properties are explored, particularly in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-(6-Oxo-1,6-dihydropyrimidin-4-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-(6-Oxo-1,6-dihydropyrimidin-4-yl)piperidine-4-carboxylic acid: This compound shares a similar pyrimidine ring structure but differs in the ring fused to it.
1-(6-Oxo-1,6-dihydropyrimidin-4-yl)piperidine-3-carboxylic acid: Another similar compound with slight variations in the ring structure and functional groups.
Uniqueness
1-(6-Oxo-1,6-dihydropyrimidin-4-yl)azetidine-3-carboxylic acid is unique due to its specific ring structure and the presence of both pyrimidine and azetidine rings.
Properties
Molecular Formula |
C8H9N3O3 |
---|---|
Molecular Weight |
195.18 g/mol |
IUPAC Name |
1-(6-oxo-1H-pyrimidin-4-yl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C8H9N3O3/c12-7-1-6(9-4-10-7)11-2-5(3-11)8(13)14/h1,4-5H,2-3H2,(H,13,14)(H,9,10,12) |
InChI Key |
SUUZMLYGTLKVTB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=CC(=O)NC=N2)C(=O)O |
Origin of Product |
United States |
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